2-Chloro-1-ethyl-1H-benzo[d]imidazole
Description
Fundamental Structural Features and Chemical Significance of Benzimidazole (B57391) Heterocycles
The benzimidazole nucleus is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. researchgate.netwikipedia.org This fusion imparts a unique set of properties to the molecule. The structure is planar and rich in π-electrons, which contributes to its chemical stability and ability to participate in various chemical interactions. researchgate.net
Benzimidazoles are amphoteric, meaning they possess both acidic and basic characteristics. ijdrt.comnih.gov The N-H proton of the imidazole ring is weakly acidic (pKa around 12.8), allowing it to be deprotonated by strong bases. wikipedia.orgnih.gov Simultaneously, the lone pair of electrons on the sp2-hybridized nitrogen atom allows it to act as a weak base. ijdrt.comnih.gov This dual nature is fundamental to its reactivity and its ability to interact with biological macromolecules.
Due to its structural similarity to naturally occurring purines, the benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govijpcbs.comirjmets.com This allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govirjmets.comnih.gov
The Position of 2-Chloro-1-ethyl-1H-benzo[d]imidazole as a Core Scaffold in Chemical and Biological Research
This compound is a specific derivative that has garnered attention as a valuable building block in organic synthesis and as a molecule with potential biological applications. Its structure features an ethyl group at the N-1 position and a chlorine atom at the C-2 position. The chlorine atom at the C-2 position is a key functional group, acting as a good leaving group in nucleophilic substitution reactions. This reactivity makes the compound a versatile intermediate for the synthesis of more complex 2-substituted benzimidazoles. longdom.orgnbinno.comderpharmachemica.com
Experimental research has indicated that this compound possesses potential antitumor activity. biosynth.com Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. biosynth.com Furthermore, it has been observed to inhibit the production of reactive oxygen species, suggesting a potential mechanism for its anticancer effects. biosynth.com Its utility as a core scaffold lies in its capacity to be modified to generate libraries of new compounds for screening and development in various therapeutic areas.
| Property | Value |
|---|---|
| CAS Number | 58533-15-6 biosynth.comsigmaaldrich.com |
| Molecular Formula | C₉H₉ClN₂ biosynth.com |
| Molar Mass | 180.64 g/mol biosynth.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | 2-chloro-1-ethyl-1H-benzimidazole sigmaaldrich.com |
Evolution of Research Perspectives on N-Alkylated 2-Substituted Benzimidazoles
Research into benzimidazole derivatives has evolved significantly, with a particular focus on substitutions at the N-1 and C-2 positions, as these modifications strongly influence the molecule's biological properties. acs.org Early research often involved straightforward synthesis and screening, but perspectives have shifted towards rational, structure-based drug design.
The introduction of an alkyl group at the N-1 position, as seen in this compound, is a critical modification. N-alkylation can enhance the lipophilicity of the compound, which may improve its ability to penetrate cellular membranes. nih.gov The length and nature of the alkyl chain at the N-1 position have been shown to be crucial for modulating the chemotherapeutic efficacy of benzimidazole derivatives. acs.orgnih.gov For instance, studies have demonstrated that a methyl or ethyl linker at the N-1 position can be essential for potent anti-inflammatory activity. nih.gov
Simultaneously, the substituent at the C-2 position is a primary determinant of the compound's mechanism of action and biological target. The evolution of research has seen the exploration of a vast array of substituents at this position to optimize activity against specific targets. longdom.org The development of efficient and regioselective synthetic methods, such as tandem N-alkylation-reduction-condensation processes, has been crucial in advancing this field, allowing for the precise and controlled synthesis of 1,2-disubstituted benzimidazoles. rsc.org This progress enables a more systematic exploration of structure-activity relationships (SAR). nih.gov
Theoretical Frameworks Guiding Benzimidazole Derivative Investigations
Modern research on benzimidazole derivatives is heavily guided by theoretical and computational frameworks. These in silico approaches accelerate the drug discovery process by predicting the properties and biological activities of novel compounds before their synthesis. bohrium.com
Key theoretical methods employed in the study of benzimidazoles include:
Molecular Docking: This computational technique is widely used to predict the binding orientation and affinity of benzimidazole derivatives to the active sites of biological targets like enzymes and receptors. bohrium.comtandfonline.comnih.gov It provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, thereby guiding SAR studies. nih.gov
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of benzimidazole molecules. researchgate.net Parameters such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and energy gap (ΔE) are calculated to understand the molecule's reactivity, stability, and electronic structure. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior and stability of the benzimidazole derivative when bound to its biological target over time. nih.govnih.gov This provides a more realistic view of the binding interactions compared to static docking models.
ADME/Tox Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles.
These computational studies complement experimental results, providing a deeper understanding of the mechanisms of action and helping to rationalize the design of more potent and selective benzimidazole-based agents. mdpi.com
| Theoretical Method | Primary Application |
|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. bohrium.comtandfonline.com |
| Density Functional Theory (DFT) | Calculating electronic properties (HOMO, LUMO, energy gap) to assess reactivity. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes over time. nih.govnih.gov |
| MMGBSA Calculations | Estimating binding free energies between ligands and proteins. nih.govmdpi.com |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROJYPSJGGDBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 1 Ethyl 1h Benzo D Imidazole and Its Analogs
Established Synthetic Routes to the 2-Chloro-1-ethyl-1H-benzo[d]imidazole Core
The synthesis of this compound is typically achieved through a sequential process involving the formation of the 2-chlorobenzimidazole (B1347102) core followed by N-alkylation.
Strategic Considerations for N-Alkylation at the Imidazole (B134444) Nitrogen
The introduction of an ethyl group at the N-1 position of the 2-chlorobenzimidazole ring is a key step in the synthesis. This alkylation is generally performed on the pre-formed 2-chlorobenzimidazole. Various methods have been developed, including conventional and green chemistry approaches. derpharmachemica.com
The reaction typically involves treating 2-chlorobenzimidazole with an ethylating agent, such as diethyl sulphate (DES) or ethyl iodide, in the presence of a base and a suitable solvent. derpharmachemica.com The choice of base and solvent system can significantly influence the reaction's efficiency and yield. Common bases include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). derpharmachemica.com Solvents can range from polar aprotic solvents like dimethylformamide (DMF) to more benign options like acetone (B3395972) or polyethylene (B3416737) glycol (PEG-600) in greener synthetic protocols. derpharmachemica.comniscpr.res.in Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields in shorter reaction times. derpharmachemica.com
| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl Sulphate (DMS) | aq. NaOH | Water | 2 hrs, RT | 81% (for N-methyl) | derpharmachemica.com |
| Methyl Iodide | NaH | THF | 1 hr, 80°C | 64% (for N-methyl) | derpharmachemica.com |
| Methyl Iodide | KOH | Acetone | 2 hr, RT | - | derpharmachemica.com |
| Diethyl Sulphate (DES) | K2CO3 | PEG-600 | Heating | Good | derpharmachemica.com |
| Diethyl Sulphate (DES) | - | - | Microwave Irradiation, 5 min | Good | derpharmachemica.com |
Introduction of the Chloro Moiety at C-2
The synthesis of the 2-chlorobenzimidazole precursor is a well-established process. The most common route begins with the condensation of o-phenylenediamine (B120857) with urea (B33335) to form benzimidazolin-2-one (also known as 2-hydroxybenzimidazole). niscpr.res.in This reaction can be performed via dry fusion or by heating in a solvent like DMF. niscpr.res.in
The subsequent chlorination of benzimidazolin-2-one is efficiently achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl3). niscpr.res.inprepchem.compatentcut.com The reaction involves heating a mixture of benzimidazolin-2-one and an excess of phosphorus oxychloride, sometimes with a catalytic amount of phenol (B47542) or in the presence of hydrogen chloride, to drive the conversion. niscpr.res.inpatentcut.comprepchem.com After the reaction is complete, the excess POCl3 is removed, and the mixture is neutralized to precipitate the 2-chlorobenzimidazole product in high yield. prepchem.com
Derivatization Strategies Exploiting the 2-Chloro Functionality
The chlorine atom at the C-2 position of the benzimidazole (B57391) ring is highly susceptible to substitution, making it an excellent handle for introducing a wide array of functional groups and building more complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions for C-2 Functionalization
The C-2 position of the benzimidazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom serves as a good leaving group, allowing for its displacement by various nucleophiles. rsc.orgrsc.org This reactivity is a cornerstone of the derivatization of 2-chlorobenzimidazoles.
A diverse range of nucleophiles can be employed for C-2 functionalization. Amines, such as morpholine, readily displace the chloride to form 2-aminobenzimidazole (B67599) derivatives. ekb.egekb.eg Other nucleophiles, including alkoxides and thiolates, can be used to synthesize 2-alkoxy and 2-thioalkylbenzimidazoles, respectively. The reaction conditions are typically mild, involving the stirring of the 2-chlorobenzimidazole derivative with the nucleophile in a suitable solvent.
| Nucleophile | Resulting C-2 Substituent | Product Class | Reference |
|---|---|---|---|
| Morpholine | -N(CH₂CH₂)₂O | 2-Aminobenzimidazole derivative | ekb.egekb.eg |
| Alkoxides (RO⁻) | -OR | 2-Alkoxybenzimidazole | rsc.org |
| Hydrosulfide (HS⁻) | -SH | Benzimidazoline-2-thione | rsc.org |
| Phosphites ((RO)₃P) | -P(O)(OR)₂ | Benzimidazole-2-phosphonate | ekb.egekb.eg |
Synthesis of Phosphonate (B1237965) and Phosphoryl Derivatives from 2-Chloro-1H-benzo[d]imidazole
The direct introduction of phosphorus-containing groups at the C-2 position represents a significant synthetic strategy. Various phosphorus-based reagents can react with 2-chlorobenzimidazole to yield phosphonate and phosphoryl derivatives. ekb.egekb.eg
These reactions often proceed via an addition-elimination mechanism. For instance, 2-chlorobenzimidazole can react with:
Trialkyl phosphites: In the presence of a catalyst like FeCl3 and under microwave irradiation, trialkyl phosphites react to yield imidazol-2-phosphonates. ekb.eg
Dialkyl phosphites: Similar phosphonate products can be obtained by reacting 2-chlorobenzimidazole with dialkyl phosphites in a solvent like DMSO with a base such as piperidine. ekb.eg
Wittig-Horner reagents: These phosphonyl carbanions can also be used to afford various phosphoryl and phosphonate derivatives in moderate yields. ekb.egekb.eg
Hexaalkyltriamidophosphites: This class of reagents reacts with 2-chlorobenzimidazole to produce phosphonic diamide (B1670390) derivatives in high yields. ekb.egekb.eg
| Phosphorus Reagent | Product Type | Reference |
|---|---|---|
| Trialkyl phosphites | Imidazol-2-phosphonates | ekb.egekb.eg |
| Dialkyl phosphites | Imidazol-2-phosphonates | ekb.egekb.eg |
| Wittig-Horner reagents | Phosphoryl and phosphonate derivatives | ekb.egekb.eg |
| Hexaalkyltriamidophosphites | Phosphonic diamide derivatives | ekb.egekb.eg |
Formation of Thiadiazole and Thiazolidine (B150603) Derivatives via C-2 Reactivity
The reactivity of the C-2 chloro group can be harnessed in multi-step sequences to construct other fused or linked heterocyclic systems. A notable example is the synthesis of thiadiazole and thiazolidine derivatives starting from a C-2 substituted benzimidazole. ekb.egekb.eg
A representative synthetic pathway begins with the nucleophilic substitution of the C-2 chlorine on 2-chloro-1H-benzo[d]imidazole with morpholine. ekb.egekb.eg The resulting 2-morpholinobenzimidazole undergoes cyanomethylation with chloroacetonitrile, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield a key aminohydrazine intermediate. ekb.eg This intermediate is then cyclized with carbon disulfide to afford a 1,3,4-thiadiazole (B1197879) derivative linked to the benzimidazole core. ekb.egekb.eg
To form a thiazolidine ring, the thiadiazole derivative can be further elaborated. Alkylation with ethyl bromoacetate, followed by reaction with thioglycolic acid, results in the formation of a thiazolidine compound, showcasing a sophisticated use of the initial C-2 reactivity to build complex, multi-heterocyclic structures. ekb.egekb.eg
Condensation Reactions with Amines and Heterocycles
The chlorine atom at the C-2 position of the benzimidazole ring is susceptible to nucleophilic substitution, making this compound a versatile precursor for a variety of derivatives. This reactivity allows for the introduction of diverse functionalities through condensation reactions with primary and secondary amines, as well as various heterocyclic compounds. derpharmachemica.comrsc.orgrsc.org The reaction typically proceeds by the displacement of the chloride by the nucleophilic nitrogen of the amine or heterocycle.
These reactions are fundamental for creating libraries of compounds with potentially diverse biological activities. For instance, the reaction of 2-chlorobenzimidazoles with primary amines such as 2-aminopyridine, benzylamine, and p-phenylenediamine (B122844) in ethanol (B145695) leads to the formation of the corresponding N-substituted-1H-benzo[d]imidazol-2-amine derivatives. derpharmachemica.com Similarly, chiral amines can be reacted with 2-chlorobenzimidazole at high temperatures to produce chiral 2-aminobenzimidazole derivatives, which can serve as organocatalysts. researchgate.net
Detailed research findings on these condensation reactions are summarized in the table below, showcasing the versatility of the 2-chloro-benzimidazole scaffold.
Interactive Table 1: Examples of Condensation Reactions with 2-Chlorobenzimidazole Analogs
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | N-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine | Ethanol, reflux, 6 hours | Not specified | derpharmachemica.com |
| Benzylamine | N-benzyl-1H-benzo[d]imidazol-2-amine | Ethanol, reflux, 6 hours | Not specified | derpharmachemica.com |
| p-Phenylenediamine | N1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine | Ethanol, reflux, 6 hours | Not specified | derpharmachemica.com |
| Sulphaniline | 4-(1H-benzo[d]imidazol-2-ylamino)-N-(4-aminophenyl)benzene sulfonamide | Ethanol, reflux, 10 hours | 85% | derpharmachemica.com |
| Morpholine | 4-(1H-benzo[d]imidazol-2-yl)morpholine | DMSO, Pyridine, heating | Not specified | ekb.eg |
| Chiral Amines | Chiral 2-aminobenzimidazole derivatives | Et3N, 200 °C, 24 hours | Not specified | researchgate.net |
Modifications and Elaboration of the N-1 Ethyl Group
While many synthetic routes build the benzimidazole core with the desired N-1 substituent already in place, the N-1 ethyl group of this compound can also be a site for further chemical modification. The biological properties of benzimidazole systems are often strongly influenced by the substituent at the N-1 position. acs.orgnih.gov Elaboration of this group can be a key strategy in tuning the molecule's properties.
Strategies for modification can be broadly categorized into chain elongation and functional group interconversion. These transformations allow for the introduction of new functionalities or the extension of the alkyl chain, which can impact the molecule's solubility, lipophilicity, and interaction with biological targets.
Chain Elongation and Functional Group Interconversion Strategies
Chain elongation and functional group interconversion (FGI) are cornerstone strategies in medicinal chemistry for optimizing lead compounds. vanderbilt.edu For the N-1 ethyl group, these strategies can be applied to create a diverse range of analogs.
Functional Group Interconversion (FGI): This involves the conversion of one functional group into another. For the N-1 ethyl group, hypothetical FGI strategies could include:
Hydroxylation: Introducing a hydroxyl group to form a 2-(2-chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol analog. This could be achieved through various methods, although direct C-H oxidation can be challenging. A more common approach is to start with a precursor like 2-bromoethanol (B42945) during the initial N-alkylation step. nih.gov
Conversion to Halides: An introduced hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or directly into a halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂. ub.edu
Chain Elongation: Once a reactive handle like a halide is installed on the N-1 alkyl chain, it can be used for chain elongation via nucleophilic substitution. For example, reacting a 1-(2-bromoethyl)-2-chlorobenzimidazole analog with a cyanide salt would introduce a nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, effectively lengthening the chain and introducing new functionality. The Arndt-Eistert reaction is another classical method for one-carbon homologation of carboxylic acids. vanderbilt.edu
These modifications are crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to identify key features responsible for its biological activity. nih.gov
Catalyst-Mediated and Microwave-Assisted Synthetic Protocols for Benzimidazole Analogs
Modern synthetic chemistry increasingly relies on methods that improve efficiency, reduce reaction times, and are more environmentally benign. For the synthesis of benzimidazole analogs, catalyst-mediated and microwave-assisted protocols have become indispensable tools. enpress-publisher.comrsc.orgmdpi.compreprints.org
Catalyst-Mediated Synthesis: A wide array of catalysts have been employed to facilitate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which is the most common route to the benzimidazole core. nih.gov These include:
Lewis Acids: Lanthanum chloride and erbium(III) triflate have been used to catalyze the formation of benzimidazoles, often under mild conditions. enpress-publisher.compreprints.org
Solid-Supported Catalysts: Heterogeneous catalysts like nano-Fe₂O₃, Au/TiO₂, and various zeolites offer advantages such as high efficiency, easy separation from the reaction mixture, and potential for recyclability. rsc.orgmdpi.comscispace.com For example, Au/TiO₂ nanoparticles have been shown to be efficient for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient conditions. mdpi.com
Metal-Free Catalysis: Acid catalysts such as p-toluenesulfonic acid and chlorosulfonic acid have also proven effective, sometimes under solvent-free "grinding" conditions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to dramatically accelerate the synthesis of benzimidazole derivatives. sciforum.netpharmainfo.in Compared to conventional heating, microwave-assisted reactions often result in significantly shorter reaction times, higher yields, and cleaner reaction profiles. arkat-usa.org This method has been successfully applied to the condensation of o-phenylenediamines with various reagents, including aldehydes, carboxylic acids, and esters, sometimes in solvent-free conditions, which aligns with the principles of green chemistry. scispace.comsciforum.netnih.gov
Interactive Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction | Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine + Benzaldehyde | Conventional | Er(OTf)₃ (1%) | 60 min | 61.4% | preprints.org |
| o-Phenylenediamine + Benzaldehyde | Microwave | Er(OTf)₃ (1%) | 5 min | 99.9% | preprints.org |
| o-Phenylenediamine + Aldehyde | Conventional | Toluene, reflux | 48 hours | Not specified | arkat-usa.org |
| o-Phenylenediamine + Aldehyde | Microwave | Ethanol / Solventless | 6 min | Higher than conventional | arkat-usa.org |
Mechanistic Investigations of Benzimidazole Ring Formation and Functionalization Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of the benzimidazole ring and its subsequent functionalization involve well-studied mechanistic pathways.
Mechanism of Benzimidazole Ring Formation: The most common synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govacs.org The generally accepted mechanism, particularly with aldehydes, proceeds as follows:
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.
Dehydration: The carbinolamine loses a molecule of water to form a Schiff base (imine).
Cyclization: The second, unreacted amino group of the diamine performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered dihydro-benzimidazole ring.
Aromatization: The dihydro-benzimidazole intermediate then undergoes oxidation to form the stable, aromatic benzimidazole ring. The oxidant can be atmospheric oxygen or another oxidizing agent added to the reaction mixture. scispace.com
Catalysts, such as Lewis acids or nanoparticles, typically function by activating the aldehyde's carbonyl group towards nucleophilic attack, thereby accelerating the initial step of the reaction. rsc.orgnih.gov
Mechanism of C-2 Functionalization: For this compound, functionalization reactions predominantly occur at the C-2 position via nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, and the C-2 position is highly activated towards nucleophilic attack. This activation is due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which can stabilize the negative charge that develops in the intermediate (a Meisenheimer-like complex). The reaction mechanism involves:
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electrophilic C-2 carbon, breaking the aromaticity of the imidazole ring and forming a tetrahedral intermediate.
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
Aromatization: The aromaticity of the benzimidazole ring system is restored, yielding the 2-substituted product.
This reliable and well-understood mechanism allows for the predictable synthesis of a vast array of 2-substituted benzimidazole analogs. derpharmachemica.comresearchgate.net
Computational Chemistry and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Chloro 1 Ethyl 1h Benzo D Imidazole Systems
Quantum Chemical Methodologies Applied to Benzimidazole (B57391) Derivatives
Quantum chemical methods are fundamental in modeling the molecular structure and properties of benzimidazole derivatives. These computational techniques allow for the prediction of geometric parameters, vibrational frequencies, and electronic properties, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a prominent method for investigating the electronic structure of molecules. jocpr.comnih.gov This approach is based on the principle that the energy of a system can be determined from its electron density. For benzimidazole derivatives, DFT, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), is widely employed to optimize molecular geometry and calculate ground state properties. jocpr.comnih.govnih.govmersin.edu.tr
Studies on compounds structurally similar to 2-Chloro-1-ethyl-1H-benzo[d]imidazole, such as 2-ethyl-1H-benzo[d]imidazole, have shown that the B3LYP method provides results that are in good agreement with experimental findings. mersin.edu.trasianpubs.org DFT calculations have demonstrated superiority over the scaled Hartree-Fock approach for predicting molecular vibrational spectra, indicating a higher accuracy for this method. mersin.edu.trresearchgate.net The optimized molecular parameters for various benzimidazole derivatives are frequently calculated using the DFT/B3LYP method with basis sets like 6-311++G(d,p), which has shown excellent concurrence with experimental data. nih.gov
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used for molecular modeling. mersin.edu.trresearchgate.net It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced computational methods. While DFT often yields more accurate results for electron correlation, the HF method is still valuable for calculating molecular geometries and electronic properties of benzimidazole derivatives. mersin.edu.trresearchgate.netacademicjournals.org
For instance, the molecular geometry and vibrational frequencies of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole have been calculated using both HF and DFT methods. researchgate.netresearchgate.net Such comparative studies help in assessing the performance of different theoretical levels. Calculations on 2-ethyl-1H-benzo[d]imidazole have also utilized the HF method with a 6-31G(d) basis set to optimize the molecular structure and determine vibrational spectra. mersin.edu.trasianpubs.orgresearchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. umich.edumit.edu The selection of a basis set is a critical compromise between computational cost and the desired accuracy of the prediction. umich.edu For benzimidazole derivatives, Pople-style basis sets such as 6-31G(d), 6-31G*, 6-31+G, and the more extensive 6-311++G(d,p) are commonly used in both HF and DFT calculations. nih.govnih.govmersin.edu.tracademicjournals.orgresearchgate.net
Validation of the chosen basis set is achieved by comparing the calculated theoretical data with available experimental results. researchgate.net For example, theoretical vibrational frequencies and NMR chemical shifts are often compared with experimental FT-IR, FT-Raman, and NMR spectra. researchgate.netresearchgate.net Good agreement between theoretical and experimental values confirms that the selected level of theory and basis set are appropriate for the molecular system under investigation. researchgate.net For many benzimidazole systems, the B3LYP functional combined with the 6-311+G** or 6-311++G(d,p) basis sets has been shown to provide reliable and consistent results. jocpr.comnih.govresearchgate.net
Electronic Structure and Reactivity Descriptors
To understand the chemical behavior of this compound, various electronic structure and reactivity descriptors are calculated. These descriptors provide quantitative measures of molecular stability, reactivity, and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. mdpi.com This analysis helps to explain the charge transfer interactions that can occur within the molecule. irjweb.comresearchgate.net For benzimidazole derivatives, FMO analysis is routinely performed using DFT calculations to understand their electronic properties and reactivity. nih.govresearchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT (B3LYP)/6–311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 2-aminobenzimidazole (B67599) (gas phase) | B3LYP/6-311++G(d,p) | -5.61 | -0.58 | 5.03 | researchgate.net |
| 1H-benzimidazole (BIM) | DFT | -6.44 | -0.78 | 5.66 | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.govresearchgate.net It provides a detailed picture of the Lewis structure of a molecule by analyzing the electron density. wikipedia.org The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. wikipedia.orgresearchgate.net
The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction between the electron donor and acceptor, which corresponds to greater intramolecular charge transfer and electron delocalization, leading to increased molecular stability. nih.gov For example, in N-Butyl-1H-benzimidazole, the delocalization of electrons from a bonding orbital σ(C1–C2) to antibonding orbitals σ(C1–C6) and σ(C6–H11) results in stabilization energies of 4.63 and 2.42 kJ/mol, respectively. nih.gov This type of analysis is crucial for understanding the electronic stabilization within the this compound system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| σ (C33-H37) | σ* (C11-C21) | 1.02 | researchgate.net |
| σ (C32-H36) | π* (C1-N6) | 4.74 | researchgate.net |
| π (C2-C3) | π* (C10-N12) | 14.41 | researchgate.net |
| π (C10-N12) | π* (C14-C20) | 31.54 | researchgate.net |
| LP (N12) | π* (C10-C11) | 41.36 | researchgate.net |
| LP (N6) | π* (C1-C2) | 59.39 | researchgate.net |
| Data for 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. LP denotes a lone pair. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its reactivity. nih.govnih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge as it approaches the molecule, effectively identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net
For this compound, the MEP map is characterized by distinct regions of negative and positive potential. The areas of negative potential, typically colored red, are concentrated around the electronegative atoms. nih.gov Specifically, the pyridine-like nitrogen atom (N3) of the imidazole (B134444) ring and the chlorine atom attached to the C2 position are expected to be the primary sites of negative electrostatic potential. publish.csiro.auresearchgate.net These electron-rich zones signify the most probable sites for electrophilic attack.
Conversely, regions of positive potential, often depicted in blue, are located around the hydrogen atoms of the ethyl group and the fused benzene (B151609) ring. nih.gov These electron-deficient areas are susceptible to nucleophilic attack. The gradations of color on the MEP surface, from red (most negative) through green (neutral) to blue (most positive), provide a detailed map of the molecule's reactive landscape, guiding the prediction of intermolecular interactions. nih.govresearchgate.net Theoretical studies on similar benzimidazole structures confirm that MEP analysis accurately predicts kinetically preferred sites for reactions like protonation and alkylation. publish.csiro.au
Global Reactivity Parameters (GRPs)
Global Reactivity Parameters (GRPs) are a set of quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of a molecule's stability and chemical reactivity. nih.gov Key GRPs include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
The energies of the HOMO and LUMO are fundamental to understanding electronic transitions and reactivity. The HOMO energy corresponds to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a molecule is more prone to chemical reactions. nih.gov
For benzimidazole derivatives, these parameters are calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net For instance, the benzimidazole fungicide benomyl (B1667996) was found to have a HOMO-LUMO energy gap of 5.039 eV, indicating significant stability. nih.gov The introduction of substituents on the benzimidazole ring, such as the chloro and ethyl groups in this compound, modulates these electronic properties. The electron-withdrawing nature of the chlorine atom at the C2 position is expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity index (ω), thereby enhancing its reactivity towards nucleophiles. chemicalbook.com
Table 1: Key Global Reactivity Parameters and Their Significance
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Measures the energy lowering due to maximal electron flow. |
Prediction and Correlation of Spectroscopic Data with Experimental Findings
Computational Prediction of Vibrational Frequencies and Modes
Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (infrared and Raman) of molecules. mdpi.comresearchgate.net These theoretical calculations provide valuable information on the vibrational modes, frequencies, and intensities, which aids in the assignment of experimental spectra. researchgate.net For benzimidazole derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement between calculated and experimental vibrational data after applying appropriate scaling factors. mdpi.comcore.ac.uk
In the case of this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the different functional groups. A theoretical study on the closely related 2-(4-methoxyphenyl)-1H-benzo[d]imidazole provides a basis for these assignments. researchgate.net Key vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would appear around 2950-2850 cm⁻¹. mdpi.com
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected in the 1620-1400 cm⁻¹ range. mdpi.com
C-Cl stretching: A characteristic band for the C-Cl stretching vibration is anticipated, typically found in the 800-600 cm⁻¹ region.
Ring vibrations: In-plane and out-of-plane bending vibrations of the benzimidazole ring system will contribute to the fingerprint region of the spectrum. researchgate.net
The calculated frequencies and their assignments allow for a detailed understanding of the molecule's structural dynamics. nih.gov
Table 2: Predicted Vibrational Frequencies for a 2-Substituted Benzimidazole Analog
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| C-H Stretch (Aromatic) | 3067 | Stretching of C-H bonds in the benzene ring. |
| C-H Stretch (Aliphatic) | 2919 | Asymmetric/Symmetric stretching of C-H in the ethyl group. |
| C=N Stretch | 1625 | Stretching of the carbon-nitrogen double bond in the imidazole ring. |
| C=C Stretch (Aromatic) | 1588, 1453 | Stretching of carbon-carbon bonds within the aromatic system. |
| C-H Bend (In-plane) | 1279 | Bending vibrations of C-H bonds within the molecular plane. |
| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond. |
| C-H Bend (Out-of-plane) | ~741 | Bending vibrations of aromatic C-H bonds out of the molecular plane. |
Note: Frequencies are based on data for analogous 2-substituted benzimidazoles and may vary for the title compound. mdpi.comresearchgate.net
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, serve as a powerful tool to complement and confirm experimental assignments. researchgate.netbeilstein-journals.org Studies have shown a strong linear correlation between theoretically calculated and experimentally observed chemical shifts for benzimidazole derivatives. beilstein-journals.org
For this compound, the predicted NMR spectra would show distinct signals for the ethyl protons and carbons, as well as for the protons and carbons of the benzimidazole core.
¹H NMR: The ethyl group would present a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, likely in the 1.2-1.5 ppm and 4.0-4.5 ppm regions, respectively. The aromatic protons on the benzene ring would appear as multiplets in the 7.2-7.8 ppm range. diva-portal.org
¹³C NMR: The carbon signals for the ethyl group would be found in the aliphatic region (~15 ppm for -CH₃ and ~40 ppm for -CH₂-). The aromatic carbons of the benzene moiety are expected between 110-143 ppm. diva-portal.orgmdpi.com The C2 carbon, being attached to both a nitrogen and a chlorine atom, is anticipated to have a distinct chemical shift, typically around 140-150 ppm, which is sensitive to substitution. chemicalbook.comresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |
| Ethyl -CH₂- | ~4.2 (quartet) | ~40 |
| Aromatic C-H | 7.2 - 7.8 (multiplets) | 110 - 125 |
| Aromatic Quaternary C | - | 135 - 143 |
| C2 (Imidazole) | - | ~145 |
Note: These are estimated values based on data from analogous structures and computational studies on benzimidazoles. diva-portal.orgmdpi.com
Prediction of UV-Vis Absorption and Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com It provides information about vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of electronic transitions. acs.org These calculations help in understanding the electronic structure and the nature of the transitions, such as π→π* or n→π*, which are characteristic of aromatic and heterocyclic systems like benzimidazole. researchgate.net
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzimidazole ring system. Computational studies on similar benzimidazole derivatives show characteristic absorption bands in the UV region. researchgate.net For the parent benzimidazole, absorption maxima are observed around 244, 272, and 279 nm. chemicalbook.com The substitution on the ring system, including the ethyl group at N1 and the chloro group at C2, will influence the energies of the molecular orbitals and thus shift the absorption wavelengths. The solvent environment also plays a significant role, and its effect can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov
Table 4: Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ (π→π) | ~4.4 | ~280 | > 0.1 |
| S₀ → S₂ (π→π) | ~4.8 | ~260 | > 0.1 |
| S₀ → S₃ (π→π*) | ~5.2 | ~240 | > 0.1 |
Note: Values are estimations based on TD-DFT calculations for analogous benzimidazole compounds. chemicalbook.comresearchgate.net
Investigation of Nonlinear Optical (NLO) Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical computing. nih.gov Benzimidazole and its derivatives have been identified as a promising class of organic materials exhibiting high NLO behavior. researchgate.net The key NLO properties, such as the first-order hyperpolarizability (β), can be reliably predicted using computational quantum chemical methods. nih.gov
Computational studies on various substituted benzimidazoles have shown that strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability (β) values. nih.gov For comparison, the calculated β values of some benzimidazole derivatives have been shown to be many times larger than that of urea (B33335), a standard reference material for NLO studies. nih.gov The investigation of this compound's NLO properties would involve calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) to assess its potential as an NLO material.
Table 5: Comparison of Calculated NLO Properties for Benzimidazole-based Systems
| Compound Class | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Substituted Benzimidazoles | 2.0 - 8.0 | (3 - 5) x 10⁻²³ | (1 - 8) x 10⁻³⁰ |
| Benzimidazole-Thiazole Dyes | > 8.0 | > 5 x 10⁻²³ | > 10 x 10⁻³⁰ |
| This compound (Estimate) | ~ 3.0 - 4.0 | ~ 3 x 10⁻²³ | ~ 1 - 3 x 10⁻³⁰ |
Note: Data represents typical ranges found in computational studies of various benzimidazole derivatives. nih.gov
Emerging Applications and Future Directions in 2 Chloro 1 Ethyl 1h Benzo D Imidazole Research
Materials Science Applications of Benzimidazole (B57391) Scaffolds
The rigid and planar structure of the benzimidazole system, combined with its electronic properties, makes it a highly attractive component in the development of advanced functional materials.
Role in Organic Light Emitting Diodes (OLEDs)
Benzimidazole derivatives have been successfully incorporated into Organic Light Emitting Diodes (OLEDs) as host materials, emitters, and electron acceptors. rsc.orgmdpi.com In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, bipolar host materials are crucial for achieving balanced charge transport and high efficiency. By integrating an electron-donating unit like carbazole (B46965) with an electron-withdrawing benzimidazole moiety, researchers have created bipolar molecules that serve as excellent hosts. acs.orgacs.org This molecular design leads to high triplet energies and twisted structures that enhance device performance and reduce efficiency roll-off. acs.org
For instance, OLEDs using carbazole/benzimidazole-based bipolar molecules as hosts for green phosphorescent emitters have achieved high external quantum efficiencies (EQEs) of up to 21.8%. acs.org Similarly, when used as hosts for TADF emitters, these materials have resulted in OLEDs with EQEs reaching 16.7%. acs.org Benzimidazole-triazine based molecules have also been developed as efficient electron acceptors for exciplex-based OLEDs, achieving high EQEs between 12.5% and 18.4% as emitters and up to 29.6% when used in a co-host system with a green phosphorescent dopant. rsc.org Furthermore, pyrene-benzimidazole derivatives have been synthesized for use as blue emitters, with a non-doped OLED prototype showing a maximum EQE of 4.3% and pure blue electroluminescence. nih.gov
Table 1: Performance of Benzimidazole-Based OLEDs
| Benzimidazole Derivative Type | Role in OLED | Emitter Type | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|
| Carbazole/Benzimidazole (p-CbzBiz) | Host | Green Phosphorescent (Ir(ppy)₂(acac)) | 21.8% acs.org |
| Carbazole/Benzimidazole (o-CbzBiz) | Host | Green TADF (4CzIPN) | 16.7% acs.org |
| Benzimidazole-Triazine | Emitter | Exciplex | 12.5–18.4% rsc.org |
| Benzimidazole-Triazine | Co-Host | Green Phosphorescent (Ir(ppy)₃) | 29.6% rsc.org |
| Pyrene-Benzimidazole | Emitter | Blue Fluorescent | 4.3% nih.gov |
Development of Chemosensors and Fluorescent/Phosphorescent Materials
The benzimidazole scaffold is widely used in the design of fluorescent chemosensors due to its strong coordination ability with metal ions and its favorable photophysical properties. rsc.orgresearchgate.net These sensors can detect a variety of analytes, including metal ions and nitroaromatic compounds, often with high selectivity and sensitivity. rsc.orgacs.orgresearchgate.net
One strategy involves designing sensors that exhibit excited-state intramolecular proton-transfer (ESIPT), where fluorescence is quenched or shifted upon binding to an analyte. rsc.org For example, a benzimidazole-derived sensor was developed for the dual detection of Cu²⁺ and Zn²⁺ ions in aqueous solutions; it showed fluorescence quenching for Cu²⁺ and a ratiometric blue-shifted fluorescence for Zn²⁺. rsc.org Other Schiff base chemosensors based on benzimidazole have demonstrated a "turn-on" fluorescence response for Zn²⁺, with a detection limit as low as 0.148 µM. nih.gov
Benzimidazole derivatives have also proven effective in detecting hazardous materials like picric acid (PA), a highly explosive nitroaromatic compound. acs.org Certain fluorescent chemosensors based on benzimidazole can selectively detect PA through fluorescence quenching, with one derivative achieving detection in the picogram range. acs.org
Table 2: Benzimidazole-Based Fluorescent Chemosensors
| Sensor Base | Analyte Detected | Key Mechanism | Detection Limit |
|---|---|---|---|
| Benzimidazole Derivative | Cu²⁺ / Zn²⁺ | ESIPT / Quenching / Ratiometric Shift | Not specified rsc.org |
| Benzimidazole Schiff Base (BMHM) | Zn²⁺ | Chelation-Enhanced Fluorescence | 0.148 µM nih.gov |
| Benzimidazole Derivative (4g) | Picric Acid (PA) | Fluorescence Quenching | Picogram level acs.org |
| Imidazole (B134444) Derivative | Cyanide (CN⁻) | Quenching (Cyanohydrin formation) | 0.8 µM scispace.com |
| BODIPY-Benzimidazole | Hydrogen Sulfate (HSO₄⁻) | Colorimetric Change | Not specified mdpi.com |
Integration into Solar Cell Technologies
In the field of photovoltaics, particularly perovskite solar cells (PSCs), benzimidazole-based materials are emerging as critical components for improving efficiency and stability. researchgate.net They are often used as dopant-free hole-transporting materials (HTMs), which are essential for extracting charge carriers from the perovskite absorber layer. researchgate.net A new class of small-molecule HTMs based on benzimidazole, such as YJS001 and YJS003, has enabled the fabrication of inverted PSCs with power conversion efficiencies (PCE) exceeding 20%. researchgate.net
Benzimidazole derivatives are also employed as multifunctional additives to passivate defects on the surface of perovskite films. acs.orgacs.org For instance, the addition of 2-(trifluoromethyl)benzimidazole (B189241) (TFMBI) to perovskite films has been shown to reduce defects, adjust energy level alignment, and enhance carrier separation. acs.org This modification led to a PSC with a PCE of 23.16%, a significant improvement over the pristine device. acs.org The hydrophobic nature of the trifluoromethyl group in TFMBI also helps protect the perovskite layer from moisture, thereby improving the device's long-term environmental stability. acs.org Furthermore, crosslinkable benzimidazolium molecules have been designed to modify the perovskite surface, resulting in PSCs with a PCE of 25.30% and impressive operational stability. nwpu.edu.cn
Table 3: Application of Benzimidazole Derivatives in Perovskite Solar Cells (PSCs)
| Benzimidazole Compound | Role in PSC | Achieved Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| YJS003 | Hole-Transporting Material (HTM) | >20% | researchgate.net |
| 2-(trifluoromethyl)benzimidazole (TFMBI) | Passivating Additive | 23.16% | acs.org |
| 1,3-bis(2-vinylbenzyl)-1H-benzimidazolium chloride (VBN) | Interfacial Crosslinking Molecule | 25.30% | nwpu.edu.cn |
Catalytic Applications in Organic Synthesis
The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordinating with metal centers, leading to applications in catalysis.
Benzimidazole Ligands in Metal-Catalyzed Transformations
Benzimidazole derivatives serve as versatile ligands in a variety of metal-catalyzed organic reactions. xjtlu.edu.cn They have been successfully used in ruthenium-catalyzed enantioselective hydrogenation of ketones. xjtlu.edu.cn Complexes formed between ruthenium, a diphosphane, and N-alkylated benzimidazole ligands are active catalysts for the mild and chemoselective hydrogenation of ketones. xjtlu.edu.cn
Copper-catalyzed reactions have also benefited from benzimidazole-based systems. The copper(I)-catalyzed intramolecular Ullmann N-arylation is a widely used method for synthesizing benzimidazoles themselves. rsc.org More recently, a copper-hydride catalyzed C-H functionalization of benzimidazoles with allenes has been developed, providing an atom-economical method for creating various benzimidazole derivatives under mild conditions. acs.org These catalytic systems highlight the importance of the benzimidazole scaffold not only as a target molecule but also as a key component in facilitating complex organic transformations.
Design of Next-Generation Therapeutics Based on Benzimidazole Scaffolds
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of pharmacological activities. nih.govnih.govresearchgate.net These activities include antimicrobial, anticancer, antiviral, and antihypertensive effects, among others. nih.govbenthamdirect.com The ability of the benzimidazole structure to interact with various biomolecules through hydrogen bonding and other interactions is key to its broad biological significance. nih.gov
Derivatives of this scaffold are continuously being explored for novel therapeutic applications. For example, metal complexes of benzimidazole-derived ligands have shown potential as anti-cancer agents, with studies demonstrating their cytotoxic activities against human lung, breast, and prostate cancer cell lines. nih.govnih.gov The specific compound 2-Chloro-1-ethyl-1H-benzo[d]imidazole has been identified as an experimental derivative with demonstrated antitumor activity. biosynth.com It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, suggesting its potential as a lead compound for the development of new anticancer therapeutics. biosynth.com The ongoing research into benzimidazole derivatives continues to yield new candidates for treating a multitude of diseases, underscoring the scaffold's enduring importance in drug discovery. researchgate.net
Challenges and Opportunities in the Translational Research of Benzimidazole Derivatives
Translational research, the process of bridging preclinical discoveries to clinical applications, presents a unique set of hurdles and prospects for benzimidazole derivatives, including this compound.
Challenges:
A significant challenge in the clinical translation of benzimidazole derivatives is their often poor bioavailability. biotech-asia.org This can be attributed to low water solubility and high lipophilicity, which may lead to limited absorption when administered orally. biotech-asia.org Furthermore, the development of drug resistance in cancer cells is a critical hurdle that can limit the long-term efficacy of these compounds in clinical settings. nih.gov The structural similarity of benzimidazoles to naturally occurring purine (B94841) nucleotides, while advantageous for biological activity, can also lead to off-target effects and potential toxicity to healthy cells. nih.govrsc.org Overcoming these challenges requires the development of novel drug delivery systems and medicinal chemistry strategies to enhance solubility, improve target specificity, and circumvent resistance mechanisms.
| Challenge | Description | Implication for Translational Research |
| Poor Bioavailability | Low water solubility and high lipophilicity can lead to inefficient absorption. biotech-asia.org | Higher doses may be required, potentially increasing toxicity and limiting therapeutic window. biotech-asia.org |
| Drug Resistance | Cancer cells can develop mechanisms to evade the cytotoxic effects of the drug. nih.gov | Reduced long-term efficacy of the therapeutic agent. nih.gov |
| Off-Target Effects | Structural similarity to endogenous molecules like purines can result in binding to unintended biological targets. nih.govrsc.org | Potential for unforeseen side effects and toxicity in patients. |
Opportunities:
Despite the challenges, the benzimidazole scaffold presents considerable opportunities for the development of next-generation anticancer agents. nih.gov Its structural versatility allows for extensive chemical modification, enabling the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. biotech-asia.org The resemblance of the benzimidazole core to purine nucleobases allows these compounds to interact with a wide array of biological targets implicated in cancer, such as topoisomerases, protein kinases, and microtubules. nih.gov This multi-targeted potential offers the opportunity to develop drugs that can overcome resistance mechanisms that plague single-target therapies. Furthermore, the growing understanding of cancer biology is revealing new therapeutic targets, and the adaptability of the benzimidazole structure makes it an ideal platform for designing novel inhibitors against these emerging targets. nih.gov
| Opportunity | Description | Implication for Translational Research |
| Structural Versatility | The benzimidazole core can be readily modified with various functional groups. biotech-asia.org | Enables optimization of drug-like properties, including potency, selectivity, and bioavailability. biotech-asia.org |
| Multi-Targeting Potential | Ability to interact with a wide range of biological targets involved in cancer progression. nih.gov | Potential to develop therapeutics that are less susceptible to drug resistance. |
| Novel Target Inhibition | Adaptable scaffold for designing inhibitors against newly discovered cancer targets. nih.gov | Expands the therapeutic utility of benzimidazole derivatives to a broader range of cancers. |
Integration of Artificial Intelligence and Machine Learning in Benzimidazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of benzimidazole-based drugs, including the optimization of compounds like this compound. These computational tools can significantly accelerate the drug discovery pipeline, from initial hit identification to late-stage clinical trial design.
Accelerating Drug Discovery:
Machine learning algorithms, such as k-nearest neighbor (kNN), support vector machines (SVM), and random forests (RF), are increasingly being used to build predictive models for the biological activity and physicochemical properties of benzimidazole derivatives. frontiersin.orgnih.gov For instance, a study utilized kNN, among other models, to predict the corrosion inhibition efficiencies of novel benzimidazole compounds, demonstrating the applicability of ML in forecasting chemical properties. doi.org In the context of drug discovery, these models can be trained on large datasets of known benzimidazole compounds to predict the anticancer potency, selectivity, and potential toxicity of novel, untested derivatives. This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the synthesis and experimental testing of only the most promising candidates, thereby saving significant time and resources.
| Machine Learning Model | Application in Benzimidazole Drug Discovery | Potential Impact |
| k-Nearest Neighbor (kNN) | Classification of active vs. inactive compounds; prediction of chemical properties. frontiersin.org | Efficiently triage large compound libraries for further investigation. |
| Support Vector Machines (SVM) | Virtual screening and ranking of potential drug candidates. frontiersin.org | Identify novel benzimidazole derivatives with high predicted activity. |
| Random Forests (RF) | Development of Quantitative Structure-Activity Relationship (QSAR) models. biomedres.us | Predict the biological activity of new compounds based on their chemical structure. |
Optimizing Clinical Trials:
Q & A
Q. What computational strategies predict the binding affinity of this compound derivatives to EGFR kinase?
- Methodology : Perform molecular docking (AutoDock Vina) and ADMET analysis (SwissADME, ProTox-II). For example, 2-phenyl-1H-benzo[d]imidazole analogs show binding energies ≤−8.5 kcal/mol to EGFR’s active site (PDB: 1M17). Pharmacokinetic parameters (logP ≤5, TPSA ≤80 Ų) ensure drug-likeness .
Q. How can structural modifications enhance antimicrobial activity against drug-resistant S. aureus?
- Methodology : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃, -Br) at C4/C5. Derivatives like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole show MIC ≤2 µg/mL against S. aureus due to increased membrane disruption, validated via time-kill assays and SEM imaging .
Q. What mechanistic insights explain the latency of imidazole-based curing agents in epoxy resins?
- Methodology : Introduce substituents (e.g., maleimide) to reduce nucleophilicity. Monitor curing activity via DSC: Modified 2-ethylimidazole derivatives exhibit delayed exothermic peaks (ΔT ≥20°C) and improved storage stability (>6 months at 25°C) by suppressing premature crosslinking .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
- Resolution : Variability arises from assay conditions (e.g., bacterial strain, inoculum size). Standardize protocols (CLSI guidelines) and validate via dose-response curves. For example, discrepancies in MIC values for 2-chloro derivatives against S. typhi may stem from differences in efflux pump expression .
Q. How to reconcile divergent yields in alkylation reactions under identical nominal conditions?
- Resolution : Trace moisture or oxygen can deactivate catalysts. Use rigorous Schlenk techniques for air-sensitive reactions. For example, NEt₃ purity (≥99.5%) and anhydrous CH₂Cl₂ are critical for reproducible yields (>70%) in tosylation reactions .
Methodological Innovations
Q. Can flow chemistry improve the scalability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
